4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
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Overview
Description
4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenylsulfonyl group and a pyrimidine ring substituted with a methyl and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 3-chlorophenylsulfonyl group. This can be achieved through the reaction of piperazine with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrimidine Derivative: The pyrimidine ring is synthesized separately, starting with a suitable precursor such as 2-methyl-4,6-dihydroxypyrimidine. The propoxy group is introduced via an alkylation reaction using propyl bromide.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrimidine derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom or other reactive sites.
Scientific Research Applications
4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Phenylsulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine: Similar structure but lacks the chlorine atom on the phenyl ring.
4-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine: Similar structure but with a bromine atom instead of chlorine.
4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the 3-chlorophenylsulfonyl group in 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine imparts unique chemical and biological properties, such as enhanced binding affinity to certain molecular targets and increased stability under specific conditions. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3S/c1-3-11-26-18-13-17(20-14(2)21-18)22-7-9-23(10-8-22)27(24,25)16-6-4-5-15(19)12-16/h4-6,12-13H,3,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDSCAYZPHRMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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